Comparative Cytotoxicity Profile Against Human Cancer Cell Lines: Dammar-20(21)-en-3,24,25-triol Exhibits Distinct Potency and Selectivity Compared to Structurally Related Epoxy-Dammaranes
Dammar-20(21)-en-3,24,25-triol demonstrates a unique cytotoxicity profile against a panel of human cancer cell lines, differentiating it from other dammarane derivatives. While 20(S),25-epoxy-5α-dammar-20-en-3-one (an epoxy-dammarane) exhibits potent activity against HeLa cervical cancer cells (IC50 = 7.10 µg/mL) , Dammar-20(21)-en-3,24,25-triol shows significantly lower potency against the same HeLa cell line (IC50 = 462.13 µM) . This 65-fold difference in molar potency (based on approximate molecular weight conversion) underscores that the C-20(21) double bond and acyclic vicinal diol in Dammar-20(21)-en-3,24,25-triol confer a distinct interaction mechanism and therapeutic window compared to the constrained epoxy-containing side chain .
| Evidence Dimension | Cytotoxicity (IC50) against HeLa cervical cancer cells |
|---|---|
| Target Compound Data | 462.13 µM (approx. 212.9 µg/mL) |
| Comparator Or Baseline | 20(S),25-epoxy-5α-dammar-20-en-3-one (Compound 2): 7.10 µg/mL |
| Quantified Difference | Target compound is approximately 30-fold less potent by mass (or 65-fold less potent by molarity) against HeLa cells. |
| Conditions | MTT assay; HeLa human cervical cancer cell line; 48-hour incubation. |
Why This Matters
This stark potency differential allows researchers to select Dammar-20(21)-en-3,24,25-triol specifically for studies requiring a lower-potency dammarane scaffold, such as investigating non-cytotoxic modulation of signaling pathways or as a negative control in high-throughput screening campaigns for more potent epoxy-dammarane derivatives.
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